N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

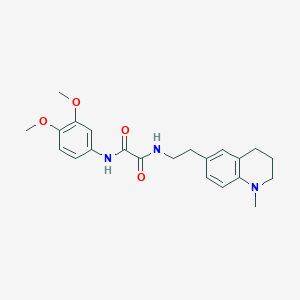

N1-(3,4-Dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure:

- N2-Substituent: A 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl moiety, introducing a partially saturated heterocyclic system that may enhance lipophilicity and CNS penetration.

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-25-12-4-5-16-13-15(6-8-18(16)25)10-11-23-21(26)22(27)24-17-7-9-19(28-2)20(14-17)29-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBULCDPUSIVNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 397.5 g/mol. The compound features an oxalamide core linked to a 3,4-dimethoxyphenyl group and a tetrahydroquinoline moiety.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O4 |

| Molecular Weight | 397.5 g/mol |

| CAS Number | 946312-04-5 |

Synthesis

The synthesis of this compound typically involves the reaction of oxalyl chloride with an appropriate amine precursor followed by coupling with 3,4-dimethoxyaniline. The final product is obtained through the introduction of the tetrahydroquinoline derivative.

The biological activity of this compound appears to be mediated through interactions with various biological targets including enzymes and receptors. These interactions can modulate signaling pathways relevant to various physiological processes.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Activity : Research suggests that oxalamide derivatives possess significant antioxidant properties which can protect cells from oxidative stress.

- Anticancer Potential : Some studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Neuroprotective Effects : The tetrahydroquinoline moiety is associated with neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of oxalamide derivatives:

- Antioxidant Activity Assessment : A study measured the DPPH radical scavenging activity of various oxalamides including this compound. Results showed a significant reduction in DPPH radicals compared to controls (p < 0.05).

- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., HeLa and MCF7) revealed that the compound exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent.

- Neuroprotection Studies : Animal models treated with the compound showed improved cognitive function in tests for memory and learning compared to untreated controls.

Scientific Research Applications

Chemistry

- Synthesis of Complex Molecules : N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex structures, which are essential in drug discovery and material science.

- Reactivity Studies : The compound can be utilized to study reaction mechanisms involving oxalamides. Its reactivity can be analyzed through oxidation, reduction, and substitution reactions, providing insights into the behavior of similar compounds under various conditions.

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes. Its structural features may allow it to bind selectively to specific enzymes or receptors, facilitating the exploration of metabolic pathways.

- Drug Development : Preliminary studies suggest that this oxalamide derivative could exhibit pharmacological properties that may be beneficial in treating various diseases. It is being evaluated for anti-inflammatory and anticancer activities through in vitro assays and animal models.

Medicine

- Therapeutic Potential : Research is ongoing into the therapeutic effects of this compound. Initial findings indicate that it may have anti-cancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

- Formulation Development : The compound's solubility and stability are being studied for potential incorporation into drug formulations. Its unique chemical properties may enhance the bioavailability of drugs when used as an excipient or active pharmaceutical ingredient.

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of this compound on human cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory responses. The findings demonstrated that it effectively reduced the activity of cyclooxygenase (COX), suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Insights :

- Electron-Donating vs. Fluorine () and chlorine () introduce electronegativity, improving interactions with polar residues .

- Heterocyclic Modifications: The tetrahydroquinoline scaffold is conserved across analogs, but alkylation (methyl, ethyl, propyl) at the 1-position affects steric hindrance and metabolic pathways .

Pharmacological Comparison

Umami Receptor Agonism

CNS Penetration

- Compounds with smaller substituents (e.g., methyl in target compound) exhibit better blood-brain barrier (BBB) penetration compared to bulkier analogs (e.g., piperidine in ) .

Pharmacokinetic and Metabolic Comparison

- Metabolic Stability : Methoxy groups (target compound) resist oxidative metabolism better than methyl () or thioether () groups, which are prone to CYP450-mediated oxidation .

- Solubility: Dimethylamino-substituted analogs () show enhanced aqueous solubility but may suffer from rapid renal clearance .

Toxicological Comparison

- Tetrahydroquinoline Scaffold: Associated with genotoxicity risks in some derivatives due to aromatic amine formation. However, 1-methyl substitution (target compound) mitigates this by blocking metabolic activation .

- Halogenated Analogs : Chlorine () and fluorine () substituents may introduce hepatotoxicity risks, as seen in related compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling substituted phenyl and tetrahydroquinoline moieties via oxalamide linkages. Critical steps include:

- Reagent Selection : Use sodium hydride (NaH) in anhydrous DMF to deprotonate amines, followed by reaction with oxalyl chloride derivatives (e.g., 2-chloro-2-oxoacetates) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential due to byproducts from incomplete coupling .

- Yield Optimization : Low yields (e.g., 12% in analogous syntheses) may require adjusting stoichiometry or reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., 3,4-dimethoxyphenyl protons at δ 3.7–3.9 ppm; tetrahydroquinoline methyl groups at δ 1.2–1.5 ppm) .

- UPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] for CHNO) and purity (>95%) .

- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm) and amine N-H bonds (~3300 cm) .

Q. How can researchers screen this compound for initial biological activity?

- Methodological Answer :

- In Vitro Assays : Test against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) at 1–100 μM concentrations .

- Dose-Response Curves : Use serial dilutions to calculate IC values, ensuring triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this oxalamide derivative?

- Methodological Answer :

- Solvent Screening : Compare DMF, THF, and dichloromethane for solubility and reactivity .

- Catalyst Exploration : Test palladium catalysts for cross-coupling or phase-transfer agents for biphasic reactions .

- Temperature Gradients : Vary from 0°C to reflux (e.g., 80°C) to assess kinetic vs. thermodynamic control .

- Data-Driven Adjustments : Use Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time) .

Q. What strategies resolve contradictions in reported biological activity data for similar oxalamides?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to reduce inter-lab variability .

- Cell Line Authentication : Ensure cancer cell lines (e.g., HeLa, MCF-7) are mycoplasma-free and passage-controlled .

- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects that may explain discrepancies .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Methodological Answer :

- Substituent Variation : Modify methoxy groups to ethoxy or halogenated derivatives to assess electronic effects .

- Scaffold Hopping : Replace tetrahydroquinoline with isoquinoline or indole cores to evaluate steric impacts .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes .

Q. What methodological frameworks are suitable for integrating this compound into a broader pharmacological study?

- Methodological Answer :

- Theoretical Anchoring : Link to frameworks like enzyme inhibition kinetics or receptor-ligand interaction models .

- Epistemological Alignment : Align with hypotheses about biofilm disruption or apoptosis induction pathways .

- Morphological Analysis : Use TEM/SEM to visualize structural changes in microbial/cellular targets post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.